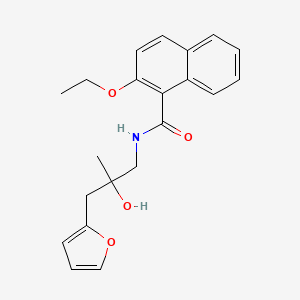

2-ethoxy-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide

Beschreibung

2-ethoxy-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is a naphthamide derivative characterized by:

- Ethoxy substitution at the 2-position of the naphthalene ring.

- A hydroxy-2-methylpropyl chain linked to the amide nitrogen, further modified with a furan-2-yl group.

Eigenschaften

IUPAC Name |

2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-25-18-11-10-15-7-4-5-9-17(15)19(18)20(23)22-14-21(2,24)13-16-8-6-12-26-16/h4-12,24H,3,13-14H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMCZECOHWEIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C)(CC3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-ethoxy-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.28 g/mol

- CAS Number : 1795298-51-9

Mechanisms of Biological Activity

The biological activity of 2-ethoxy-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests potential for:

- Antioxidant Activity : The furan moiety may contribute to radical scavenging properties.

- Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

A study evaluating derivatives of naphthamide compounds found that modifications in the side chain significantly influenced their anticancer activity. For instance, compounds with furan rings demonstrated enhanced cytotoxicity against various cancer cell lines, indicating that structural features are critical for their biological effectiveness.

Enzyme Inhibition Studies

Research has shown that compounds similar to 2-ethoxy-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide can inhibit specific enzymes involved in cancer progression. For example, derivatives were tested for their ability to inhibit proteases associated with tumor growth, with some exhibiting IC50 values in the low micromolar range.

Case Studies

- Cytotoxicity Evaluation : In vitro studies on similar naphthamide derivatives showed low cytotoxicity (CC50 > 100 μM) in Vero and MDCK cells, suggesting a favorable safety profile for further development.

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituents on the naphthalene ring and variations in the furan group significantly impacted the compound's bioactivity. This indicates that careful design of these substituents could optimize therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide (CAS 903087-98-9)

Key Similarities :

- Both compounds share the 2-ethoxy-1-naphthamide backbone , suggesting comparable electronic and steric profiles in the naphthalene region.

Key Differences : - Substituent on Amide Nitrogen :

- The target compound features a hydroxy-methylpropyl chain with a furan-2-yl group , while the analog has a 4-methoxyphenyl group .

- This difference likely alters solubility (the hydroxy group may enhance hydrophilicity) and target selectivity (the furan’s heterocyclic nature vs. the methoxyphenyl’s aromaticity).

Implications :

- The furan-containing derivative may exhibit unique binding interactions in biological systems, as furan rings are often associated with π-stacking or hydrogen-bonding capabilities .

Relevance to Target Compound :

Functional Group Impact on Bioactivity

- Furan vs. Trifluoromethyl Groups: Compounds like 8-amino-N-(2-hydroxy-2-methylpropyl)-imidazo[1,2-a]pyrazine derivatives () feature trifluoromethyl groups, which enhance metabolic stability and binding affinity to targets like PI3K . The furan-2-yl group in the target compound may offer distinct electronic properties (e.g., increased polarity) but could be less metabolically stable than fluorinated groups.

- However, the absence of trifluoromethyl or deuterated methyl groups (as in ) may limit potency.

Pharmacological Potential and Limitations

While the target compound shares motifs with known bioactive molecules (e.g., PI3K inhibitors in , cerebroprotective pyrazolines in ), its specific activity remains uncharacterized in the provided data. Key gaps include:

- Experimental data on solubility, stability, or receptor binding.

- Direct comparisons with deuterated or fluorinated analogs (e.g., deuterated methyl groups in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.